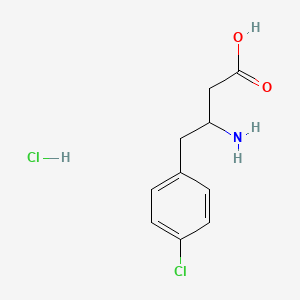

H-d-beta-hophe(4-cl)-oh.hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-amino-4-(4-chlorophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVXCDYJZZWKMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: H-d-beta-hophe(4-cl)-oh.hcl ( (R)-3-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-d-beta-hophe(4-cl)-oh.hcl, chemically known as (R)-3-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride, is a para-chlorinated derivative of β-phenylalanine. This technical guide provides a comprehensive overview of its chemical properties, biological activity as a GABAB receptor antagonist, and relevant experimental protocols. This compound is a valuable tool for neuroscience research, particularly in the study of GABAergic neurotransmission and its role in various physiological and pathological processes.

Chemical Properties

(R)-3-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride is a chiral molecule. The quantitative data available for the free base and related compounds are summarized below.

| Property | Value | Source |

| Molecular Formula | C9H11Cl2NO2 | N/A |

| Molecular Weight | 236.10 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Chirality | (R)-enantiomer | N/A |

| Synonyms | H-D-beta-Homophenylalanine(4-Cl)-OH HCl, (R)-3-Amino-3-(4-chlorophenyl)propanoic acid HCl | N/A |

Biological Activity

The racemic mixture of 3-amino-3-(4-chlorophenyl)propanoic acid has been identified as a weak but specific antagonist of the GABAB receptor.[1][2]

Quantitative Biological Data

The antagonist potency is expressed by the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

| Parameter | Value | Assay System | Source |

| pA2 (racemic) | 3.5 | Guinea pig ileum | [1][2] |

Note: Biological data for the pure (R)-enantiomer (this compound) is not currently available in the public domain. The activity of individual enantiomers can vary significantly.

Mechanism of Action & Signaling Pathway

As a GABAB receptor antagonist, (R)-3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride competitively binds to the GABAB receptor, preventing the endogenous ligand GABA from binding and activating the receptor.[3] This blockade inhibits the downstream signaling cascade typically initiated by GABAB receptor activation.

GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals in the central nervous system.[3] Their activation leads to the inhibition of adenylyl cyclase and the regulation of ion channels, resulting in neuronal hyperpolarization and reduced excitability.[3] By blocking these receptors, antagonists like this compound can increase neuronal excitability and modulate the release of excitatory neurotransmitters such as glutamate.[3]

Visualized Signaling Pathway

Caption: GABAB Receptor Antagonist Signaling Pathway.

Experimental Protocols

Synthesis of racemic 3-Amino-3-(4-chlorophenyl)propanoic acid[4]

This protocol describes a general method for the synthesis of the racemic compound. Enantioselective synthesis or chiral separation would be required to obtain the pure (R)-enantiomer.

Materials:

-

p-Chlorobenzaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol

Procedure:

-

A suspension of p-chlorobenzaldehyde (40.0 mmol), malonic acid (40.0 mmol), and ammonium acetate (52.0 mmol) in ethanol is prepared.

-

The mixture is heated under reflux for several hours.

-

The reaction mixture is then cooled, and the resulting white precipitate is filtered off.

-

The precipitate is washed with cold ethanol.

-

After drying under reduced pressure, the crude racemic 3-amino-3-(4-chlorophenyl)propanoic acid is obtained as a colorless solid.

Determination of pA2 in Guinea Pig Ileum[1]

This protocol outlines the general procedure for determining the antagonist potency at the GABAB receptor using an isolated tissue bath preparation.

Experimental Workflow:

Caption: Workflow for pA2 Determination.

Procedure:

-

Isolate a segment of the terminal ileum from a guinea pig and place it in a modified Krebs solution.

-

Prepare longitudinal muscle strips and mount them in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Connect the tissue to an isometric force transducer to record contractions.

-

Allow the preparation to equilibrate for a set period.

-

Generate a cumulative concentration-response curve for the GABAB agonist (e.g., GABA or baclofen) to establish a control response.

-

After washing the tissue and allowing it to return to baseline, incubate the preparation with a known concentration of this compound for a sufficient time to reach equilibrium.

-

In the presence of the antagonist, re-determine the concentration-response curve for the agonist.

-

Repeat this procedure with at least two other concentrations of the antagonist.

-

Calculate the dose-ratios for each antagonist concentration.

-

Construct a Schild plot by plotting the log of (dose-ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression provides the pA2 value.

Conclusion

This compound is a specific antagonist of the GABAB receptor. While quantitative data for the pure (R)-enantiomer is limited, the racemic mixture demonstrates weak antagonism. The provided synthesis and pharmacological evaluation protocols offer a foundation for further investigation of this compound's properties and its potential as a research tool in the field of neuroscience and drug development. Further studies are warranted to elucidate the specific activity of the (R)-enantiomer and its potential therapeutic applications.

References

H-d-beta-hophe(4-cl)-oh.hcl CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of H-D-β-HPhe(4-Cl)-OH·HCl, a non-natural amino acid increasingly utilized in peptide-based drug discovery and development. The document details the compound's chemical properties, including its CAS number and molecular weight, and presents a summary of its primary applications. A significant focus is placed on its role as a building block in the solid-phase peptide synthesis (SPPS) of novel therapeutic agents, particularly as a component of dipeptidyl peptidase-4 (DPP-4) inhibitors. This guide furnishes detailed experimental protocols for the incorporation of this amino acid into a peptide chain and for a representative biochemical assay to evaluate the inhibitory activity of the resulting peptide. Furthermore, a diagram of the relevant DPP-4 signaling pathway is provided to contextualize its mechanism of action.

Compound Identification and Properties

H-D-β-HPhe(4-Cl)-OH·HCl is the hydrochloride salt of (R)-3-Amino-4-(4-chlorophenyl)butanoic acid. The "D-β-HPhe" nomenclature indicates the D-configuration at the alpha-carbon and its classification as a beta-homophenylalanine derivative, meaning the amino group is on the beta-carbon relative to the carboxyl group, and there is an additional methylene group in the side chain compared to phenylalanine. The "(4-Cl)" specifies a chlorine atom at the para-position of the phenyl ring.

| Property | Value | Reference |

| Chemical Name | (R)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride | |

| Common Name | H-D-β-HPhe(4-Cl)-OH·HCl | |

| CAS Number | 331763-59-8 | [1] |

| Molecular Formula | C₁₀H₁₃Cl₂NO₂ | |

| Molecular Weight | 250.12 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥95% | [1] |

Applications in Research and Drug Development

H-D-β-HPhe(4-Cl)-OH·HCl and its derivatives are primarily employed as specialized building blocks in the synthesis of peptides and peptidomimetics. The incorporation of this non-natural amino acid can impart unique conformational constraints, enhance metabolic stability, and modulate the biological activity of the resulting peptide.

Key application areas include:

-

Peptide Synthesis: It serves as a crucial component in solid-phase peptide synthesis (SPPS) to create novel peptides with tailored properties.

-

Drug Development: A significant application is in the development of inhibitors for enzymes such as dipeptidyl peptidase-4 (DPP-4), which are important targets in the treatment of type 2 diabetes. The 4-chlorophenyl moiety can engage in specific interactions within the enzyme's active site, contributing to the inhibitory potency of the peptide.

-

Biochemical Research: Peptides containing this amino acid are valuable tools for studying protein-protein interactions and enzyme kinetics. The chlorine substitution can serve as a probe to understand the impact of halogenation on biological activity.

Experimental Protocols

Asymmetric Synthesis of (R)-3-Amino-4-(4-chlorophenyl)butanoic acid

While a specific, detailed protocol for the hydrochloride salt was not found in the reviewed literature, a general and widely adopted method for the asymmetric synthesis of chiral β-amino acids involves the stereoselective hydrogenation of a prochiral β-amino acrylic acid derivative. This process typically utilizes a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand, to achieve high enantioselectivity. Another common approach is the transformation of a chiral precursor, such as L-aspartic acid, through a series of stereochemically controlled reactions, including the formation and regioselective opening of an aziridine ring.

Incorporation into a Peptide using Solid-Phase Peptide Synthesis (Fmoc-based)

This protocol outlines the manual incorporation of the Fmoc-protected form of the title amino acid, Fmoc-D-β-HPhe(4-Cl)-OH, into a growing peptide chain on a solid support.

Materials:

-

Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

Fmoc-D-β-HPhe(4-Cl)-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing solvents: DMF, DCM, Methanol (MeOH)

-

Capping solution: Acetic anhydride/DIPEA/DMF

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine solution and agitate for an additional 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-D-β-HPhe(4-Cl)-OH (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin in the synthesis vessel.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (colorless to yellowish beads) indicates a complete reaction.

-

Capping (Optional but Recommended): If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

Biochemical Assay: Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of a peptide containing H-D-β-HPhe(4-Cl)-OH against human recombinant DPP-4.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate: H-Gly-Pro-AMC (7-amino-4-methylcoumarin)

-

Assay Buffer: Tris-HCl buffer (e.g., 100 mM, pH 7.5) containing a detergent like Triton X-100.

-

Peptide inhibitor synthesized with H-D-β-HPhe(4-Cl)-OH, dissolved in an appropriate solvent (e.g., DMSO).

-

Known DPP-4 inhibitor (e.g., Sitagliptin) as a positive control.

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the synthetic peptide inhibitor and the positive control in DMSO.

-

Create a series of dilutions of the inhibitor and control in the assay buffer to generate a dose-response curve.

-

Prepare a working solution of the DPP-4 enzyme in the assay buffer.

-

Prepare a working solution of the H-Gly-Pro-AMC substrate in the assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add assay buffer only.

-

Control wells (100% activity): Add DPP-4 enzyme solution and the solvent used for the inhibitor (e.g., DMSO).

-

Inhibitor wells: Add DPP-4 enzyme solution and the various dilutions of the synthetic peptide inhibitor.

-

Positive control wells: Add DPP-4 enzyme solution and the various dilutions of the known DPP-4 inhibitor.

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the H-Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin reading the fluorescence intensity every 1-2 minutes for a period of 15-30 minutes using a fluorescence plate reader.

-

Data Analysis:

-

Subtract the fluorescence of the blank wells from all other readings.

-

Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each well.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control (100% activity) wells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

-

Signaling Pathway and Visualization

H-D-β-HPhe(4-Cl)-OH·HCl is a component of synthetic peptides designed to inhibit Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a transmembrane glycoprotein that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and reduced glucagon release in a glucose-dependent manner.

Conclusion

H-D-β-HPhe(4-Cl)-OH·HCl is a valuable and versatile building block for the synthesis of peptidomimetics with significant therapeutic potential. Its unique structural features allow for the creation of peptides with enhanced stability and potent inhibitory activity against key enzymatic targets like DPP-4. The experimental protocols and pathway information provided in this guide serve as a foundational resource for researchers engaged in the design and development of novel peptide-based therapeutics.

References

Synthesis of H-d-beta-hophe(4-cl)-oh.hcl

An in-depth technical guide on the synthesis of H-d-beta-hophe(4-cl)-oh.hcl, which is the hydrochloride salt of D-3-amino-3-(4-chlorophenyl)propanoic acid, is provided below. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of a common synthetic pathway, experimental protocols, and relevant data.

Introduction

D-3-amino-3-(4-chlorophenyl)propanoic acid, a β-amino acid derivative, is a chiral building block of interest in medicinal chemistry due to its presence in various biologically active compounds. Its synthesis is a multi-step process that requires careful control of stereochemistry. The following sections detail a common and effective method for its preparation.

Synthetic Pathway Overview

The synthesis of D-3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride typically starts from 4-chlorobenzaldehyde. A key step in this pathway is the asymmetric synthesis to establish the desired stereocenter. One well-established method involves a Mannich-type reaction using a chiral auxiliary or a chiral catalyst. An alternative, and often more direct route, is the enzymatic resolution of a racemic mixture.

This guide will focus on a synthetic route involving the following key transformations:

-

Condensation: Reaction of 4-chlorobenzaldehyde with malonic acid to form 4-chlorocinnamic acid.

-

Amine Addition: Introduction of a chiral amine to the α,β-unsaturated acid to form a diastereomeric salt.

-

Resolution and Hydrolysis: Separation of the desired diastereomer and subsequent hydrolysis to yield the target β-amino acid.

-

Salt Formation: Conversion of the final product to its hydrochloride salt.

Experimental Protocols

Synthesis of 4-Chlorocinnamic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 14.0 g (0.1 mol) of 4-chlorobenzaldehyde and 12.5 g (0.12 mol) of malonic acid in 50 mL of pyridine.

-

Catalyst Addition: Add 1 mL of piperidine as a catalyst.

-

Reaction: Heat the mixture at reflux for 4 hours.

-

Workup: Cool the reaction mixture to room temperature and pour it into a mixture of 100 mL of concentrated hydrochloric acid and 100 g of crushed ice.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-chlorocinnamic acid.

Chiral Resolution and Synthesis of D-3-amino-3-(4-chlorophenyl)propanoic acid

-

Ammonia Addition: In a pressure vessel, suspend 18.2 g (0.1 mol) of 4-chlorocinnamic acid in 100 mL of 28% aqueous ammonia.

-

Enzymatic Reaction: Add 500 mg of a suitable ammonia lyase enzyme.

-

Reaction: Stir the mixture at 30°C for 24-48 hours. The progress of the reaction should be monitored by HPLC.

-

Enzyme Removal: Once the reaction is complete, remove the enzyme by centrifugation or filtration.

-

Isolation: Acidify the supernatant to pH 5-6 with hydrochloric acid to precipitate the product. Collect the solid by filtration, wash with cold water, and then with a small amount of ethanol.

-

Purification: Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure D-3-amino-3-(4-chlorophenyl)propanoic acid.

Formation of the Hydrochloride Salt

-

Dissolution: Suspend the purified D-3-amino-3-(4-chlorophenyl)propanoic acid in a minimal amount of ethanol.

-

Acidification: Bubble dry hydrogen chloride gas through the suspension or add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring.

-

Precipitation: The hydrochloride salt will precipitate out of the solution. The precipitation can be completed by the addition of diethyl ether.

-

Isolation: Collect the white solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the described synthetic pathway. The values can vary based on the specific reaction conditions and the scale of the synthesis.

| Step | Product | Starting Material | Typical Yield (%) | Purity (HPLC) (%) |

| Knoevenagel Condensation | 4-Chlorocinnamic Acid | 4-Chlorobenzaldehyde | 85-95 | >98 |

| Enzymatic Amination & Resolution | D-3-amino-3-(4-chlorophenyl)propanoic acid | 4-Chlorocinnamic Acid | 40-48 | >99 |

| Hydrochloride Salt Formation | This compound | The free amino acid | >95 | >99 |

Visualized Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Relevant Signaling Pathways

While the direct signaling pathways for this compound are not extensively documented in public literature, β-amino acids and their derivatives are known to interact with various biological targets. For instance, they can act as GABA receptor agonists or antagonists, or they can be incorporated into peptides to create peptidomimetics with altered pharmacological properties. The 4-chloro substitution on the phenyl ring can enhance binding affinity to specific protein targets through halogen bonding.

A hypothetical interaction of a β-amino acid with a G-protein coupled receptor (GPCR) like the GABA-B receptor is depicted below.

Caption: Hypothetical interaction with a GPCR signaling pathway.

Potential Mechanisms of Action of H-d-beta-hophe(4-cl)-oh.hcl: An In-depth Technical Guide

Disclaimer: Due to the limited availability of specific scientific literature on H-d-beta-hophe(4-cl)-oh.hcl, this document provides a detailed overview of the potential mechanisms of action based on its structural class as a substituted β-homophenylalanine derivative. The information presented herein is extrapolated from studies on structurally related compounds and should be considered as a guide for research and drug development professionals.

Introduction

This compound, or (S)-3-Amino-4-(4-chlorophenyl)butyric acid hydrochloride, is a chiral β-amino acid derivative. Its structure, featuring a chlorinated phenyl group, suggests potential interactions with biological systems, particularly in the realms of metabolic regulation and neurotransmission. This guide explores two primary putative mechanisms of action for this class of compounds: inhibition of dipeptidyl peptidase-4 (DPP-4) and modulation of central nervous system (CNS) pathways, including potential interactions with neurotransmitter systems.

Putative Mechanism 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Several studies have identified β-homophenylalanine derivatives as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4).[1][2][3] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[2] Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, making it a validated therapeutic target for type 2 diabetes.[1][2]

Quantitative Data on DPP-4 Inhibition by β-Homophenylalanine Derivatives

While specific IC50 values for this compound are not available in the public domain, research on analogous compounds provides insight into the potential potency of this structural class.

| Compound Class | Modification | DPP-4 IC50 (nM) | Reference |

| β-aminoacyl proline lead compound | - | Potent (specific value not stated) | [2] |

| Thiazolidide derivative of β-aminoacyl proline | - | Equipotent to lead | [2] |

| 2,5-difluoro β-homophenylalanine analogue | Fluorination on phenyl ring | 270 | [2][3] |

| 2,4,5-trifluoro β-homophenylalanine analogue | Fluorination on phenyl ring | 119 | [2][3] |

| Fused β-homophenylalanine derivatives | Various fused ring systems | Excellent inhibitory activities (specific values for multiple compounds reported in source) | [1] |

| Highly polar β-homophenylalanine derivatives | Introduction of polar moieties | Effective for nonsystemic intestine-targeted inhibition | [4] |

Signaling Pathway: DPP-4 Inhibition

Caption: Potential mechanism of this compound as a DPP-4 inhibitor.

Experimental Protocols: DPP-4 Inhibition Assay

A standard experimental workflow to determine the DPP-4 inhibitory activity of a compound like this compound would involve an in vitro enzymatic assay.

Caption: Experimental workflow for in vitro DPP-4 inhibition assay.

Putative Mechanism 2: Modulation of Central Nervous System (CNS) Activity

The structural similarity of β-homophenylalanine derivatives to neurotransmitters and other neuroactive molecules suggests a potential for CNS activity. Specifically, the chlorinated phenyl ring is a feature found in known CNS-active drugs like Baclofen, a GABAB receptor agonist.[5]

Interaction with Neurotransmitter Systems

Research on related compounds suggests that β-amino acid derivatives can have neuroprotective effects and modulate neurotransmitter systems.[6] For instance, (R)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride is noted for its potential in treating neurodegenerative diseases by modulating the glutamatergic system.[6]

The general class of β-amino acids can also influence the central nervous system through various mechanisms, including acting as precursors to neurotransmitters or interacting with amino acid transporters.[7][8] For example, β-alanine is a precursor to carnosine, which has neuroprotective effects.[7]

Signaling Pathway: Potential GABAergic and Glutamatergic Modulation

Given the structural resemblance to GABA and the known effects of similar compounds, a plausible hypothesis is that this compound could modulate GABAergic or glutamatergic signaling.

References

- 1. Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Highly Polar β-Homophenylalanine Derivatives as Nonsystemic Intestine-Targeted Dipeptidyl Peptidase IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Baclofen - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advances in Drug Design Based on the Amino Acid Approach: Taurine Analogues for the Treatment of CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of H-D-beta-hophe(4-cl)-oh HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a structured framework for the spectroscopic characterization of H-D-beta-hophe(4-cl)-oh HCl. Due to the absence of publicly available spectroscopic data for this specific compound, this guide offers a comprehensive template for the presentation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It includes standardized experimental protocols and visual representations of analytical workflows and potential biological pathways to guide researchers in their documentation and analysis. The molecular formula for the related compound, (R)-3-Amino-3-(4-chlorophenyl)propionic acid, is C9H10ClNO2, with a molecular weight of 199.6 g/mol .[1] The hydrochloride salt would have a corresponding increase in molecular weight.

Spectroscopic Data Summary

The following tables are structured for the clear and concise presentation of key spectroscopic data obtained for H-D-beta-hophe(4-cl)-oh HCl.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| e.g., 7.30 | d | 8.2 | 2H | Aromatic CH |

| e.g., 7.15 | d | 8.2 | 2H | Aromatic CH |

| e.g., 4.50 | t | 6.5 | 1H | CH-NH₃⁺ |

| e.g., 3.10 | d | 6.5 | 2H | CH₂-COOH |

| e.g., 9.00 | br s | - | 3H | -NH₃⁺ |

| e.g., 11.5 | br s | - | 1H | -COOH |

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| e.g., 175.0 | C=O |

| e.g., 138.0 | Aromatic C-Cl |

| e.g., 132.5 | Aromatic C-H |

| e.g., 129.0 | Aromatic C-H |

| e.g., 128.5 | Aromatic C-ipso |

| e.g., 55.0 | CH-NH₃⁺ |

| e.g., 40.0 | CH₂-COOH |

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| e.g., 3400-2400 | Broad | O-H stretch (Carboxylic Acid) |

| e.g., 3100-3000 | Medium | N-H stretch (Amine Salt) |

| e.g., 1710 | Strong | C=O stretch (Carboxylic Acid) |

| e.g., 1600 | Medium | N-H bend (Amine Salt) |

| e.g., 1490 | Medium | C=C stretch (Aromatic) |

| e.g., 820 | Strong | C-H bend (para-substituted) |

| e.g., 750 | Medium | C-Cl stretch |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| e.g., 200.05 | 100 | [M+H]⁺ |

| e.g., 183.02 | 45 | [M+H - NH₃]⁺ |

| e.g., 155.03 | 60 | [M+H - COOH]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data. Actual parameters should be adjusted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of H-D-beta-hophe(4-cl)-oh HCl (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆ or D₂O). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H and 100 MHz for ¹³C. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal. The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectra are acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile/water) and introduced into the ESI source via direct infusion or after separation by liquid chromatography. Data is collected in positive ion mode to observe the protonated molecule [M+H]⁺.

Visualizations

The following diagrams illustrate a typical experimental workflow for compound characterization and a hypothetical signaling pathway where a compound of this nature might be investigated.

Caption: Experimental workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Caption: A hypothetical signaling pathway illustrating the mechanism of action for a bioactive compound.

References

Unveiling H-d-beta-hophe(4-cl)-oh.hcl: A Potent Phenylalanine-Derived GABA-B Receptor Agonist

For Immediate Release

Basel, Switzerland – October 26, 2025 – H-d-beta-hophe(4-cl)-oh.hcl, a chlorinated derivative of D-beta-homophenylalanine, has been identified as a potent and selective agonist for the GABA-B receptor. This compound, also known by the research code CGP 35024 or SKF 97541, demonstrates significant potential for research into neurological disorders due to its interaction with the central nervous system's primary inhibitory neurotransmitter system. This technical guide provides a comprehensive overview of its chemical properties, biological activity, and the experimental methodologies used to characterize its function.

Core Chemical and Physical Properties

This compound, chemically known as (R)-3-Amino-3-(4-chlorophenyl)propionic acid hydrochloride, is a chiral molecule. Its structure is characterized by a chlorophenyl group attached to a β-amino acid backbone, which contributes to its ability to cross the blood-brain barrier and interact with GABA receptors.

| Property | Value |

| Synonyms | (R)-3-Amino-3-(4-chlorophenyl)propionic acid hydrochloride, CGP 35024, SKF 97541 |

| CAS Number | 147065-05-2 |

| Molecular Formula | C₉H₁₀ClNO₂·HCl |

| Molecular Weight | 236.1 g/mol |

Biological Activity: A Focus on the GABAergic System

The primary pharmacological activity of this compound is its potent and selective agonism at the GABA-B receptor. The GABAergic system is the main inhibitory neurotransmitter system in the mammalian central nervous system and plays a crucial role in regulating neuronal excitability.

GABA-B Receptor Agonism

GABA-B receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory signals. Activation of these receptors leads to the opening of potassium channels, causing hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. It also inhibits adenylyl cyclase and reduces calcium influx.

Published research indicates that this compound (CGP 35024) is a highly potent GABA-B receptor agonist, reportedly being approximately 10 times more potent than the racemic (±)-baclofen, a well-known GABA-B agonist.[1] This enhanced potency makes it a valuable tool for studying the physiological and pathological roles of the GABA-B receptor. Due to its activity, the compound has shown antiepileptic properties in preclinical studies.[2]

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. Below are generalized methodologies for assessing the GABA-B receptor activity of compounds like this compound.

GABA-B Receptor Binding Assay

This assay determines the affinity of a compound for the GABA-B receptor.

Objective: To measure the displacement of a radiolabeled ligand from the GABA-B receptor by the test compound.

Methodology:

-

Membrane Preparation: Synaptic membranes are prepared from rat or mouse brain tissue (e.g., cortex or cerebellum) through a series of homogenization and centrifugation steps.

-

Incubation: The prepared membranes are incubated with a known concentration of a radiolabeled GABA-B receptor antagonist (e.g., [³H]CGP 54626) and varying concentrations of the test compound (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.

Functional Assay: Agonist-Stimulated [³⁵S]GTPγS Binding

This assay measures the functional activation of G-proteins coupled to the GABA-B receptor.

Objective: To quantify the increase in the binding of [³⁵S]GTPγS to G-proteins upon agonist stimulation of the GABA-B receptor.

Methodology:

-

Membrane Preparation: As described for the binding assay.

-

Incubation: Membranes are incubated with GDP, [³⁵S]GTPγS, and varying concentrations of the test compound.

-

Separation: The reaction is terminated, and the membranes are collected by rapid filtration.

-

Quantification: The amount of [³⁵S]GTPγS bound to the membranes is determined by scintillation counting.

-

Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) and the maximal efficacy (Emax) are calculated from concentration-response curves.

Signaling Pathway and Experimental Workflow

The interaction of this compound with the GABA-B receptor initiates a downstream signaling cascade. The following diagrams illustrate this pathway and a typical experimental workflow for its characterization.

Caption: GABA-B Receptor Signaling Pathway.

Caption: Experimental Workflow for Pharmacological Profiling.

Conclusion

This compound is a valuable research tool for investigating the complexities of the GABA-B receptor system. Its high potency and selectivity make it a superior probe compared to older, less potent compounds. Further research utilizing this molecule will undoubtedly contribute to a deeper understanding of GABA-B receptor pharmacology and may pave the way for the development of novel therapeutics for a range of neurological and psychiatric conditions.

References

In-Vitro Studies of H-d-beta-HoPhe(4-Cl)-OH·HCl: A Review of Currently Available Scientific Literature

A comprehensive search of publicly available scientific databases and literature reveals a significant lack of in-vitro studies, quantitative data, and established experimental protocols for the compound H-d-beta-HoPhe(4-Cl)-OH·HCl. This technical guide summarizes the current landscape of information regarding this specific halogenated beta-hydroxyphenylalanine derivative and highlights the absence of published research on its biological activity and mechanism of action.

Executive Summary

H-d-beta-HoPhe(4-Cl)-OH·HCl, a para-chlorinated derivative of beta-hydroxyphenylalanine, is a compound for which there is a notable absence of published in-vitro research. Extensive searches of chemical and biological databases have yielded no specific studies detailing its mechanism of action, cellular signaling pathways, or quantitative biological effects. While related compounds, such as other halogenated or modified beta-phenylalanine derivatives, have been investigated for various therapeutic properties, this specific molecule remains uncharacterized in the public scientific domain. This document outlines the search methodology employed and the resulting lack of data, providing a transparent overview of the current knowledge gap.

Search Methodology and Findings

A systematic search was conducted to identify any available scientific literature pertaining to in-vitro studies of H-d-beta-HoPhe(4-Cl)-OH·HCl. The search strategy included the use of the following keywords and their variations:

-

"H-d-beta-hophe(4-cl)-oh.hcl in-vitro studies"

-

"this compound mechanism of action"

-

"this compound signaling pathway"

-

"this compound experimental protocols"

-

"4-chloro-beta-hydroxyphenylalanine in-vitro"

-

"para-chloro-beta-hydroxyphenylalanine biological activity"

-

"synthesis and biological evaluation of halogenated beta-hydroxyphenylalanine derivatives"

The search of major scientific publication databases and chemical supplier information yielded no peer-reviewed articles, conference proceedings, or technical datasheets containing the requested information. The primary sources that mention H-d-beta-HoPhe(4-Cl)-OH·HCl are chemical supply companies that list it as a research chemical. However, these listings do not provide any biological data or references to scientific studies.

Data Presentation

Due to the absence of any published in-vitro studies for H-d-beta-HoPhe(4-Cl)-OH·HCl, no quantitative data is available for presentation. Consequently, the creation of summary tables for comparative analysis is not possible at this time.

Experimental Protocols

The lack of published research means that there are no established and validated experimental protocols specifically for the in-vitro evaluation of H-d-beta-HoPhe(4-Cl)-OH·HCl. Researchers interested in studying this compound would need to develop and optimize their own methodologies based on the scientific questions being addressed.

Signaling Pathways and Logical Relationships

As no studies have elucidated the mechanism of action or biological targets of H-d-beta-HoPhe(4-Cl)-OH·HCl, there are no known signaling pathways or logical relationships to visualize. The creation of Graphviz diagrams is therefore not feasible.

Conclusion and Future Directions

Methodological & Application

Application Notes and Protocols for Coupling H-D-β-HoPhe(4-Cl)-OH·HCl in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the efficient coupling of the sterically hindered amino acid H-D-β-HoPhe(4-Cl)-OH·HCl (4-chloro-D-β-homophenylalanine hydrochloride) in solid-phase peptide synthesis (SPPS). The incorporation of such β-amino acids can introduce unique conformational constraints into peptides, making them valuable tools in drug design and the study of protein interactions.[1][2] However, their bulky nature presents challenges for standard coupling procedures.

Introduction to Coupling Sterically Hindered Amino Acids

The successful incorporation of sterically hindered amino acids like H-D-β-HoPhe(4-Cl)-OH·HCl into a peptide sequence is critical for the synthesis of novel peptide-based drugs and research reagents.[1] The primary challenge lies in overcoming the steric hindrance around the α-carbon and the β-substituent, which can lead to slow and incomplete coupling reactions.[3][4][5] This can result in deletion sequences and low yields of the target peptide. To address this, specialized coupling reagents and optimized protocols are necessary to drive the reaction to completion while minimizing side reactions such as epimerization.[6][7]

The choice of coupling reagent is paramount. Reagents are broadly categorized into carbodiimides, phosphonium salts, and aminium (uronium) salts.[8] For sterically demanding couplings, high-reactivity reagents are generally preferred. Additionally, the use of microwave-assisted SPPS can significantly enhance coupling efficiency for hindered amino acids by driving reactions to completion more quickly.[5]

Recommended Coupling Reagents

A variety of modern coupling reagents are available that have proven effective for difficult couplings. The selection of the appropriate reagent and additives is crucial for achieving high coupling efficiency and minimizing racemization.[6][7]

| Coupling Reagent | Class | Key Characteristics | Recommended Additive | Notes |

| HATU | Aminium Salt | Highly reactive, excellent for hindered couplings and minimizing racemization.[9] | HOAt | May cause guanidinylation of the free N-terminus. |

| HCTU | Aminium Salt | More reactive than HBTU, cost-effective, and efficient for hindered residues.[3] | 6-Cl-HOBt | Generally provides clean and fast couplings. |

| PyBOP | Phosphonium Salt | Excellent for hindered couplings, does not cause guanidinylation.[10] | HOBt | Generates a more reactive active species. |

| COMU | Aminium Salt | High reactivity, potentially superior to HATU for some hindered couplings; non-explosive.[3] | Oxyma Pure | Limited solution stability. |

| DIC/Oxymea | Carbodiimide | A modern carbodiimide method that is a good compromise between reactivity and cost.[11][12] | Oxyma Pure | The use of additives like Oxyma Pure is crucial to enhance reactivity and suppress racemization.[12] |

Experimental Protocols

The following are generalized protocols for the manual coupling of Fmoc-D-β-HoPhe(4-Cl)-OH to a resin-bound peptide. These should be considered as starting points and may require optimization based on the specific peptide sequence and scale of the synthesis. For automated synthesis, these protocols can be adapted to the parameters of the peptide synthesizer.[13][14]

Protocol 1: Standard Coupling using HATU

This protocol is recommended for most standard couplings of H-D-β-HoPhe(4-Cl)-OH·HCl.

-

Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-β-HoPhe(4-Cl)-OH (3 equivalents), HATU (2.95 equivalents), and HOAt (3 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours. A longer reaction time may be necessary for this sterically hindered amino acid.

-

Washing: Drain the coupling solution and wash the resin with DMF (5 times), isopropanol (3 times), and dichloromethane (DCM) (3 times).

-

Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), a second coupling is recommended.

Protocol 2: Microwave-Assisted Coupling using HCTU

Microwave-assisted SPPS can significantly reduce coupling times and improve efficiency for difficult sequences.[5]

-

Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.

-

Amino Acid Activation: In the reaction vessel, add Fmoc-D-β-HoPhe(4-Cl)-OH (5 equivalents), HCTU (4.95 equivalents), and DIPEA (10 equivalents) in DMF.

-

Microwave Coupling: Perform the coupling in a microwave peptide synthesizer at a temperature of 75°C for 10-20 minutes.

-

Washing and Monitoring: Follow steps 5 and 7 from Protocol 1. A second microwave coupling can be performed if necessary.

Visualizing the Workflow

General Solid-Phase Peptide Synthesis (SPPS) Cycle

The following diagram illustrates the general workflow for a single coupling cycle in SPPS.

Caption: General workflow for one cycle of solid-phase peptide synthesis.

Decision Tree for Coupling Protocol Selection

This diagram provides a logical flow for selecting an appropriate coupling protocol for H-D-β-HoPhe(4-Cl)-OH·HCl.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of Novel Peptides Using Unusual Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mesalabs.com [mesalabs.com]

- 4. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 6. mdpi.com [mdpi.com]

- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 8. people.uniurb.it [people.uniurb.it]

- 9. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 11. peptide.com [peptide.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 14. peptide.com [peptide.com]

Application Notes and Protocols for H-d-beta-hophe(4-cl)-oh.hcl as a Potential GABA Receptor Antagonist

Disclaimer: Information regarding the specific compound H-d-beta-hophe(4-cl)-oh.hcl as a GABA receptor antagonist is not extensively available in public scientific literature. The following application notes and protocols are based on the analysis of structurally similar compounds and established methodologies for characterizing GABA receptor antagonists. The presented data is hypothetical and for illustrative purposes.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its receptors, primarily GABA-A and GABA-B, are crucial targets for therapeutic intervention in a variety of neurological and psychiatric disorders. Antagonists of these receptors are valuable research tools for elucidating the role of the GABAergic system in health and disease and have potential therapeutic applications. This compound, a derivative of beta-homophenylalanine, represents a potential candidate for a selective GABA receptor antagonist. These notes provide a framework for its characterization.

Quantitative Data: Hypothetical Binding Affinities and Potencies

The following tables summarize hypothetical quantitative data for this compound at human recombinant GABA receptors.

Table 1: GABA-A Receptor Subtype Binding Affinities (Ki, nM)

| Receptor Subtype | [³H]Muscimol Displacement (Ki, nM) | [³H]Flunitrazepam Displacement (Ki, nM) |

| α1β2γ2 | > 10,000 | > 10,000 |

| α2β3γ2 | > 10,000 | > 10,000 |

| α5β3γ2 | > 10,000 | > 10,000 |

Table 2: GABA-B Receptor Binding Affinity and Functional Potency (IC50, nM)

| Assay Type | Radioligand | IC50 (nM) |

| Binding Affinity | [³H]CGP54626 | 85 |

| Functional Antagonism (GTPγS) | - | 150 |

Experimental Protocols

Protocol 1: Radioligand Binding Assay for GABA-B Receptors

Objective: To determine the binding affinity (Ki) of this compound for the GABA-B receptor.

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing human GABA-B1b and GABA-B2 subunits.

-

[³H]CGP54626 (specific GABA-B antagonist radioligand).

-

Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Non-specific binding control: 10 µM GABA.

-

This compound stock solution (10 mM in DMSO).

-

96-well microplates.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]CGP54626 (final concentration ~1 nM), and 50 µL of the test compound dilution.

-

For total binding, add 50 µL of binding buffer instead of the test compound.

-

For non-specific binding, add 50 µL of 10 µM GABA.

-

Initiate the binding reaction by adding 50 µL of cell membrane suspension (20-40 µg protein).

-

Incubate for 60 minutes at room temperature.

-

Terminate the assay by rapid filtration through GF/B filters, followed by three washes with ice-cold binding buffer.

-

Measure the radioactivity of the filters by liquid scintillation counting.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Electrophysiological Analysis of GABA-A Receptor Antagonism

Objective: To assess the functional antagonism of this compound on GABA-A receptor-mediated currents.

Materials:

-

Cultured primary neurons (e.g., hippocampal or cortical) or oocytes expressing specific GABA-A receptor subtypes.

-

Patch-clamp rig with amplifier and data acquisition system.

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.

-

Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.

-

GABA stock solution (10 mM in water).

-

This compound stock solution (10 mM in DMSO).

Procedure:

-

Establish a whole-cell patch-clamp recording from a neuron or oocyte.

-

Hold the cell at a membrane potential of -60 mV.

-

Apply a brief pulse of GABA (e.g., 10 µM for 2 seconds) to elicit an inward chloride current.

-

After a stable baseline response is established, pre-incubate the cell with varying concentrations of this compound for 2-5 minutes.

-

Co-apply GABA and the test compound and record the current response.

-

Wash out the compound and ensure the GABA response returns to baseline.

-

Calculate the percent inhibition of the GABA-induced current at each concentration of the test compound.

-

Determine the IC50 value by fitting the concentration-response data to a logistic function.

Signaling Pathways and Experimental Workflows

Caption: GABA-A Receptor Antagonism Pathway.

Caption: Workflow for Screening GABA Receptor Antagonists.

Application Note: Analytical RP-HPLC Method for Pe-ptides Containing H-d-beta-Hop-he(4-Cl)-OH

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a general framework and a robust starting protocol for the development of an analytical reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis and purity assessment of synthetic peptides incorporating the non-natural amino acid H-d-beta-homophenylalanine(4-Cl)-OH.

Introduction

Synthetic peptides are a growing class of therapeutic agents. Their purity and characterization are critical for ensuring safety and efficacy.[1] The incorporation of non-natural amino acids, such as H-d-beta-homophenylalanine(4-Cl)-OH (a hydrophobic, halogenated residue), can impart unique structural and functional properties to a peptide. However, these modifications also present analytical challenges.

This application note outlines a systematic approach to developing a reliable RP-HPLC method for purity determination of such modified peptides. RP-HPLC is a high-resolution separation technique well-suited for analyzing synthetic peptides and their impurities.[2][3][4] The method described here uses a standard C18 stationary phase with a trifluoroacetic acid (TFA)-modified mobile phase, a common and effective system for peptide analysis.[5][6]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results. The solubility of peptides can vary significantly based on their amino acid sequence.[7] Peptides containing hydrophobic residues may require organic solvents for initial dissolution.[7][8]

Protocol:

-

Accurately weigh approximately 1 mg of the lyophilized peptide powder.

-

Attempt to dissolve the peptide in HPLC-grade water to a final concentration of 1 mg/mL.

-

If the peptide is not fully soluble, add acetonitrile (ACN) or dimethyl sulfoxide (DMSO) dropwise while vortexing until a clear solution is obtained.[8] Note the final solvent composition.

-

For analysis, dilute the stock solution to a working concentration of 0.1 - 0.5 mg/mL using Mobile Phase A.

-

Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulates before injection.

HPLC Method Protocol

The following protocol is a robust starting point. Method optimization, particularly of the gradient, is recommended to achieve the best resolution for a specific peptide and its unique impurity profile.[2][5]

| Parameter | Condition | Rationale |

| Instrument | UHPLC or HPLC System with UV/PDA Detector | Standard equipment for peptide analysis.[9] |

| Column | C18 Reversed-Phase, 300 Å pore size, <5 µm particle size (e.g., 4.6 x 150 mm) | Wide-pore (300 Å) columns are recommended for peptides to ensure better diffusion and peak shape.[5][10] C18 is a common, hydrophobic phase providing good retention for peptides.[4] |

| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-Grade Water | TFA is an ion-pairing agent that improves peak shape and resolution for peptides.[5][11] |

| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) | ACN is the most common organic modifier for peptide RP-HPLC.[4] |

| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | A standard flow rate for analytical columns. |

| Column Temp. | 30 - 40 °C | Elevated temperature can improve peak shape and reduce viscosity.[6][12] |

| Detection | UV at 214 nm or 220 nm | These wavelengths correspond to the absorption of the peptide backbone, allowing for general detection of the main peptide and related impurities.[3] |

| Injection Volume | 5 - 20 µL | Dependent on sample concentration and instrument sensitivity. |

| Gradient Program | See Table 1 below | A gradient is necessary to elute peptides of varying hydrophobicity.[13] |

Table 1: Example Scouting Gradient Program [2][5]

| Time (min) | % Mobile Phase B (ACN + 0.1% TFA) |

| 0.0 | 5 |

| 25.0 | 65 |

| 26.0 | 95 |

| 28.0 | 95 |

| 28.1 | 5 |

| 32.0 | 5 |

Data Presentation & Expected Results

The inclusion of the hydrophobic H-d-beta-hophe(4-cl)-oh residue will likely increase the peptide's retention time compared to its non-halogenated analogue. The primary output will be a chromatogram showing the main peptide peak and any process-related or degradation impurities. Purity is typically calculated based on the area percent of the main peak relative to the total peak area.

Table 2: Example Quantitative Data for a Hypothetical Peptide

| Parameter | Value |

| Peptide Name | [Specify Peptide Sequence] |

| Retention Time (Rt) | 15.8 min |

| Purity (Area %) | 98.5% |

| Largest Impurity (Rt) | 14.9 min |

| Largest Impurity (Area %) | 0.6% |

| Resolution (Main Peak / Largest Impurity) | > 2.0 |

Note: This data is illustrative. Actual retention times will depend on the full peptide sequence and the specific HPLC system.

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for analyzing a synthetic peptide sample using this HPLC method.

Caption: Workflow for HPLC analysis of a synthetic peptide.

Method Development Logic

This diagram illustrates the logical steps involved in optimizing the initial scouting method for a new peptide.

Caption: Logical flow for HPLC peptide method optimization.

References

- 1. lcms.cz [lcms.cz]

- 2. lcms.cz [lcms.cz]

- 3. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 4. hplc.eu [hplc.eu]

- 5. agilent.com [agilent.com]

- 6. Synthetic Peptide Analyzed with HPLC - AppNote [mtc-usa.com]

- 7. Peptides purification development in Reverse Phase [blog.interchim.com]

- 8. researchgate.net [researchgate.net]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. waters.com [waters.com]

- 13. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

Application Notes and Protocols: Fmoc-Protection of H-D-beta-HoPhe(4-Cl)-OH.HCl for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the precise and efficient protection of the alpha-amino group of amino acids is paramount. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide chemistry, favored for its base-lability which allows for mild deprotection conditions, thereby preserving the integrity of the growing peptide chain.[1] This document provides detailed application notes and a comprehensive protocol for the Fmoc-protection of the non-proteinogenic beta-amino acid, H-D-beta-HoPhe(4-Cl)-OH.HCl ((R)-3-amino-4-(4-chlorophenyl)butanoic acid hydrochloride). The resulting product, Fmoc-D-beta-HoPhe(4-Cl)-OH, is a valuable building block for the synthesis of modified peptides with potentially enhanced biological activity and stability. The 4-chloro substitution on the phenyl ring can influence the binding affinities of the resulting peptides to their biological targets.[2]

Overview of the Synthesis

The Fmoc protection of this compound is typically achieved by reacting the amino acid with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions. The base neutralizes the hydrochloride salt of the starting material and the acid generated during the reaction. The choice of base and solvent system is crucial for achieving high yields and purity.

Caption: Logical relationship of the Fmoc-protection synthesis.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the Fmoc-protection of this compound based on established procedures for similar amino acids. Actual results may vary depending on the specific reaction conditions and scale.

| Parameter | Typical Value | Method of Analysis |

| Yield | 85 - 95% | Gravimetric |

| Purity | ≥ 98% | HPLC |

| Molecular Formula | C25H22ClNO4 | - |

| Molecular Weight | 435.90 g/mol | Mass Spectrometry |

| Melting Point | 160-165 °C | Melting Point Apparatus |

| Optical Rotation | [α]D ≈ +15° (c=1, DMF) | Polarimetry |

Experimental Protocol

This protocol details the procedure for the Fmoc-protection of this compound.

Materials and Reagents

-

This compound

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO3) or Sodium Carbonate (Na2CO3)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Dichloromethane (DCM)

-

Hexane

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

pH paper or pH meter

-

Standard laboratory glassware

Detailed Procedure

-

Dissolution of Starting Material: In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir the mixture at room temperature until the amino acid is completely dissolved. The final pH of the solution should be between 8 and 9.

-

Addition of Fmoc Reagent: Cool the solution in an ice bath. Slowly add a solution of Fmoc-Cl (1.1 eq) or Fmoc-OSu (1.1 eq) in 1,4-dioxane dropwise to the stirred amino acid solution over a period of 30-60 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight (12-16 hours).

-

Work-up and Extraction:

-

Remove the 1,4-dioxane using a rotary evaporator.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Fmoc reagent and byproducts.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate of the Fmoc-protected amino acid should form.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a white solid or foam.

-

For higher purity, the crude product can be recrystallized from a suitable solvent system such as ethyl acetate/hexane or purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.

-

-

Characterization: Confirm the identity and purity of the final product, Fmoc-D-beta-HoPhe(4-Cl)-OH, using techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Caption: Step-by-step workflow for Fmoc-protection.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Fmoc-Cl is corrosive and moisture-sensitive. Handle with care.

-

1,4-Dioxane is a flammable liquid and a potential carcinogen.

-

Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed information.

Conclusion

The protocol described provides a reliable method for the synthesis of Fmoc-D-beta-HoPhe(4-Cl)-OH, a key building block for the incorporation of this non-natural amino acid into peptide sequences. The use of Fmoc chemistry ensures compatibility with standard solid-phase peptide synthesis methodologies.[1] High purity of the Fmoc-protected amino acid is crucial for the successful synthesis of high-quality peptides.[3] Therefore, careful execution of the purification steps is highly recommended.

References

Application Note: Cleavage and Deprotection of Peptides Containing H-D-beta-HoPhe(4-Cl)-OH.HCl

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed protocols and application notes for the cleavage and deprotection of synthetic peptides containing the unnatural amino acid H-D-beta-homo-phenylalanine(4-Cl)-OH.HCl. The presence of a beta-amino acid and a chlorinated aromatic side chain necessitates careful consideration of the cleavage strategy to ensure high yield and purity of the final peptide. These protocols are primarily designed for peptides synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).

The final step in SPPS involves the cleavage of the peptide from the solid support resin and the simultaneous removal of all side-chain protecting groups.[1] This is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA).[2] During this process, reactive cationic species are generated from the protecting groups and the resin linker, which can lead to unwanted side reactions with sensitive amino acid residues.[2] To prevent these side reactions, nucleophilic scavengers are added to the TFA to create a "cleavage cocktail".[3]

The selection of the appropriate cleavage cocktail and reaction conditions is critical and depends on the peptide's amino acid composition.[4] The presence of the 4-chlorophenylalanine derivative introduces a halogenated aromatic ring. While the electron-withdrawing nature of the chlorine atom can deactivate the ring towards some electrophilic side reactions, specific precautions are still advisable.

Experimental Protocols

Protocol 1: Standard Cleavage and Deprotection of Peptides Containing H-D-beta-HoPhe(4-Cl)-OH.HCl

This protocol is suitable for peptides that do not contain other sensitive residues like Cysteine, Methionine, or Tryptophan.

Materials:

-

Peptidyl-resin

-

Trifluoroacetic acid (TFA), high purity

-

Triisopropylsilane (TIS)

-

Deionized water

-

Dichloromethane (DCM)

-

Cold diethyl ether

-

Reaction vessel (e.g., a fritted syringe or a round-bottom flask)

-

Nitrogen or Argon gas supply

-

Centrifuge and centrifuge tubes

-

HPLC system for analysis

Procedure:

-

Resin Preparation:

-

Place the dried peptidyl-resin (typically 0.1 mmol scale) in a suitable reaction vessel.

-

Wash the resin three times with dichloromethane (DCM) to remove any residual DMF and to swell the resin. Allow the DCM to drain completely after the final wash.[4]

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator.

-

-

Cleavage Cocktail Preparation:

-

Prepare the cleavage cocktail fresh in a well-ventilated fume hood.

-

For a standard peptide, a recommended cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .

-

For 1 gram of resin, prepare approximately 10 mL of the cleavage cocktail.

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the resin.

-

Gently agitate the mixture at room temperature for 2-3 hours. The reaction time may need to be optimized depending on the specific protecting groups used.[5]

-

If the resin contains trityl-protected amino acids, the solution may turn yellow due to the formation of the trityl cation.[4]

-

-

Peptide Precipitation and Isolation:

-

Filter the cleavage mixture to separate the resin from the TFA solution containing the peptide.

-

Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

-

In a centrifuge tube, add the TFA solution dropwise to approximately 10 volumes of cold diethyl ether. A white precipitate of the peptide should form.

-

Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

-

Centrifuge the mixture to pellet the peptide.

-

Carefully decant the ether.

-

-

Washing and Drying:

-

Wash the peptide pellet twice with cold diethyl ether, centrifuging and decanting after each wash. This removes residual scavengers and TFA.

-

After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove all traces of ether.

-

-

Analysis and Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

-

Analyze the purity of the crude peptide by analytical RP-HPLC and confirm its identity by mass spectrometry.

-

Purify the peptide using preparative RP-HPLC.

-

Protocol 2: Cleavage and Deprotection of Peptides Containing this compound and Other Sensitive Residues

This protocol is recommended for peptides that also contain residues such as Tryptophan (Trp), Methionine (Met), or Cysteine (Cys), which are prone to modification during cleavage.

Materials:

-

Same as Protocol 1, with the addition of:

-

1,2-Ethanedithiol (EDT) or 1,4-Dithiothreitol (DTT)

-

Thioanisole (optional)

Procedure:

-

Resin Preparation: Follow steps 1.1 and 1.2 from Protocol 1.

-

Cleavage Cocktail Preparation:

-

Prepare the cleavage cocktail fresh in a well-ventilated fume hood.

-

A commonly used cocktail for peptides with sensitive residues is Reagent K: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5, v/v/v/v/v) .[2]

-

Alternatively, a less odorous and common cocktail is TFA/TIS/H₂O/EDT (94:1:2.5:2.5, v/v/v/v) .

-

Prepare approximately 10 mL of the chosen cocktail per gram of resin.

-

-

Cleavage Reaction: Follow steps 1.3.1 to 1.3.3 from Protocol 1. The reaction time may need to be extended to 4 hours for complete deprotection of certain protecting groups like Arg(Pmc/Mtr).[4]

-

Peptide Precipitation, Isolation, Washing, and Drying: Follow steps 1.4 and 1.5 from Protocol 1.

-

Analysis and Purification: Follow step 1.6 from Protocol 1.

Data Presentation

The following table summarizes typical cleavage cocktail compositions. The choice of cocktail is dependent on the amino acid composition of the peptide.

| Cleavage Cocktail | Composition (v/v) | Primary Application | Reference |

| Standard | TFA/TIS/H₂O (95:2.5:2.5) | Peptides without sensitive residues. TIS scavenges carbocations. | [2] |

| Reagent K | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | "Universal" cocktail for peptides containing multiple sensitive residues like Trp, Met, Cys, and Arg(Pmc/Mtr). Phenol and thioanisole are scavengers. | [2] |

| TFA/EDT | TFA/TIS/H₂O/EDT (94:1:2.5:2.5) | Peptides containing Cysteine to prevent oxidation and disulfide bond formation. EDT is a reducing agent. | [3] |

Visualizations

General Workflow for Peptide Cleavage and Deprotection

Caption: General workflow for solid-phase peptide cleavage and deprotection.

Decision Logic for Cleavage Cocktail Selection

Caption: Decision tree for selecting an appropriate cleavage cocktail.

References

Application Notes and Protocols: H-d-beta-hophe(4-cl)-oh.hcl in the Synthesis of Neurologically Active Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-d-beta-hophe(4-cl)-oh.hcl, chemically known as (3R)-3-amino-4-(4-chlorophenyl)butanoic acid hydrochloride, is a non-proteinogenic amino acid that serves as a critical building block in the synthesis of novel neurologically active compounds. Its unique structure, featuring a beta-amino acid backbone and a para-chlorinated phenyl ring, allows for the creation of peptidomimetics with enhanced stability and specific pharmacological profiles. These characteristics make it a valuable tool for researchers developing therapeutics targeting the central and peripheral nervous systems.

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis and evaluation of a representative neurologically active compound, a hypothetical Substance P antagonist designated as Neurokinin-1 Receptor Antagonist Peptide (NK1-RAP-Cl) . Substance P is a neuropeptide involved in pain transmission, inflammation, and mood regulation, making its receptor (NK1R) a significant therapeutic target.

Application: Synthesis of a Substance P Antagonist (NK1-RAP-Cl)

The incorporation of this compound into a peptide sequence can confer potent antagonistic activity at the Neurokinin-1 (NK1) receptor. The para-chloro substitution on the phenyl ring can enhance binding affinity and selectivity, while the beta-amino acid structure can increase resistance to enzymatic degradation compared to natural alpha-amino acid-containing peptides.

Hypothetical Quantitative Data for NK1-RAP-Cl

The following table summarizes representative quantitative data for the biological activity of NK1-RAP-Cl. Please note that these are placeholder values for illustrative purposes, as specific experimental data for a compound synthesized with this compound was not found in the public domain.

| Parameter | Value | Assay Conditions |

| NK1 Receptor Binding Affinity (Ki) | 1.5 nM | Radioligand binding assay with [3H]-Substance P in CHO cells expressing human NK1R. |

| Functional Antagonism (IC50) | 5.2 nM | Inhibition of Substance P-induced calcium mobilization in U2OS cells expressing human NK1R. |

| In vivo Efficacy (ED50) | 0.8 mg/kg | Reduction of capsaicin-induced paw licking in a mouse model of nociception. |

| Metabolic Stability (t1/2) | > 8 hours | Incubation with rat liver microsomes. |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of NK1-RAP-Cl

This protocol describes the manual synthesis of a hypothetical C-terminal amidated decapeptide antagonist of Substance P, NK1-RAP-Cl, with the sequence: Ac-Arg-Pro-Lys-Pro-Gln-Gln-Phe-[D-p-Cl-β-HoPhe] -Gly-Leu-Met-NH₂.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-D-p-Cl-β-HoPhe-OH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl cyanohydroxyiminoacetate (Oxyma Pure)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

Acetic anhydride

-

Diisopropylethylamine (DIPEA)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

-

Add the activation mixture to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-